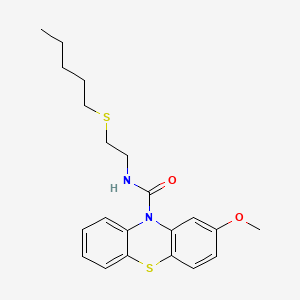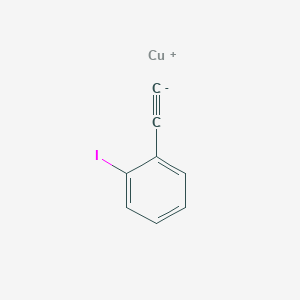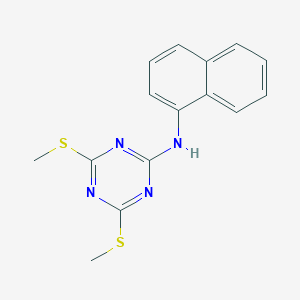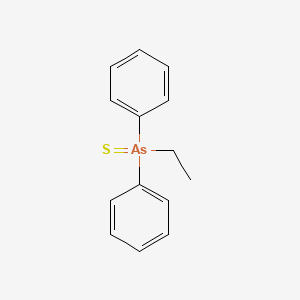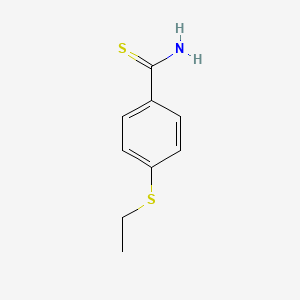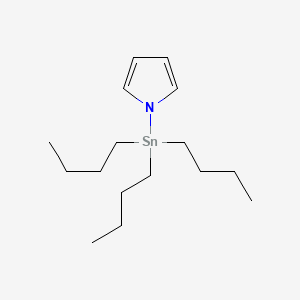
1-(Tributylstannyl)-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Tributylstannyl)-1H-pyrrole is an organotin compound that features a pyrrole ring substituted with a tributylstannyl group. This compound is part of a broader class of organotin compounds, which are known for their diverse applications in organic synthesis, particularly in the formation of carbon-carbon bonds through processes like the Stille coupling reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Tributylstannyl)-1H-pyrrole can be synthesized through the reaction of pyrrole with tributyltin hydride in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Pyrrole+Bu3SnHAIBNthis compound
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organotin compound synthesis apply. These methods often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Tributylstannyl)-1H-pyrrole undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It participates in Stille coupling reactions, where it reacts with organic halides to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions:
Stille Coupling: Typically involves palladium catalysts and organic halides under inert conditions.
Substitution Reactions: May involve nucleophiles such as halides or organometallic reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Stille coupling, the product is a new carbon-carbon bonded compound, while in substitution reactions, the product is a pyrrole derivative with a different substituent.
Scientific Research Applications
1-(Tributylstannyl)-1H-pyrrole has several scientific research applications:
Chemistry: Used in organic synthesis for forming carbon-carbon bonds, particularly in the synthesis of complex organic molecules.
Biology and Medicine:
Industry: Utilized in the production of polymers and other materials where organotin compounds are required.
Mechanism of Action
The mechanism by which 1-(Tributylstannyl)-1H-pyrrole exerts its effects is primarily through its ability to participate in radical and nucleophilic substitution reactions. The tributylstannyl group acts as a leaving group or a radical source, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Tributyltin Hydride: Another organotin compound used in similar reactions but with different reactivity and applications.
Tributyltin Chloride: Used in the synthesis of other organotin compounds and has different chemical properties.
Uniqueness: 1-(Tributylstannyl)-1H-pyrrole is unique due to its combination of a pyrrole ring and a tributylstannyl group, which provides distinct reactivity and versatility in organic synthesis. Its ability to participate in both radical and nucleophilic substitution reactions sets it apart from other organotin compounds.
Properties
CAS No. |
50488-65-8 |
|---|---|
Molecular Formula |
C16H31NSn |
Molecular Weight |
356.1 g/mol |
IUPAC Name |
tributyl(pyrrol-1-yl)stannane |
InChI |
InChI=1S/C4H4N.3C4H9.Sn/c1-2-4-5-3-1;3*1-3-4-2;/h1-4H;3*1,3-4H2,2H3;/q-1;;;;+1 |
InChI Key |
AQBBIUHRQXCYBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)N1C=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



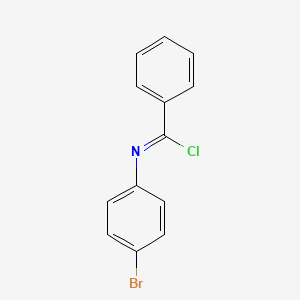
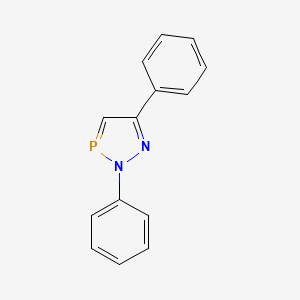
![3-Butyl-7,7,8,9,9-pentamethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B14652246.png)
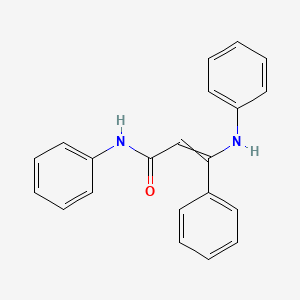
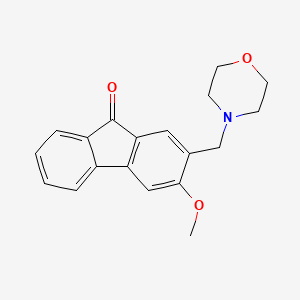

![Lithium, [2-(methylthio)phenyl]-](/img/structure/B14652294.png)
